molecular formula C11H11BrF2O2 B14045432 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one

1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one

Cat. No.: B14045432
M. Wt: 293.10 g/mol
InChI Key: RHBLIMFEWULTKD-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H11BrF2O2

Molecular Weight

293.10 g/mol

IUPAC Name

1-bromo-3-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O2/c1-16-10-5-7(4-8(15)6-12)2-3-9(10)11(13)14/h2-3,5,11H,4,6H2,1H3

InChI Key

RHBLIMFEWULTKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)CBr)C(F)F

Origin of Product

United States

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